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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640

This technical guide provides a comprehensive analysis of the spectroscopic data of 1,6-
Dihydrocarvone (also known as p-menth-8-en-2-one), a monoterpenoid ketone of significant
interest in the fields of flavor, fragrance, and synthetic chemistry. Designed for researchers,
scientists, and professionals in drug development, this document offers a detailed exploration
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
that define the structure and purity of this compound. Our approach emphasizes not just the
data itself, but the underlying principles and experimental considerations that ensure data
integrity and confident structural elucidation.

Introduction: The Chemical Identity of 1,6-
Dihydrocarvone

1,6-Dihydrocarvone is a saturated cyclic ketone derived from the reduction of the endocyclic
double bond of carvone.[1] Its chemical structure, a p-menthane skeleton with a carbonyl group
at C-2 and an isopropenyl group at C-5, gives rise to a unique spectroscopic fingerprint.[1]
Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, quality
control, and for understanding its chemical behavior in various applications.

Molecular Structure of 1,6-Dihydrocarvone

Caption: Molecular structure of 1,6-Dihydrocarvone with atom numbering.
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of
organic molecules. A combination of one-dimensional (*H and *3C) and two-dimensional
(COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and
carbon signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data for a terpenoid sample like
1,6-Dihydrocarvone is crucial for reproducibility and accurate interpretation.

Workflow for NMR Analysis
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4

Weigh ~10-20 mg of Dissolve in ~0.6 mL Transfer to.a 5 mm L » o o e vge 1lh|  Fourier Transform, 1D & 2D Spectra .
[J‘E—Dmydmcawnne ccccccc > NMR wbe b CRRERSAT | == | FHHEEST | HHCHSQC [ HECHMBC [T phage & Baseline Comrection Correlation for Assignment | ¥ Sirueture Verification

Click to download full resolution via product page
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Steps:

o Sample Preparation: Accurately weigh 10-20 mg of purified 1,6-Dihydrocarvone and
dissolve it in approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm
NMR tube. The choice of CDCls is based on its excellent solubilizing properties for nonpolar
to moderately polar compounds and its well-separated solvent residual peak.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal
dispersion. Ensure the instrument is properly tuned and shimmed to achieve high resolution

and symmetrical line shapes.
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» 'H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical
parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay
of 1-2 seconds.

e 13C NMR and DEPT Acquisition: Obtain a proton-decoupled 3C NMR spectrum. A DEPT-135
experiment should also be performed to differentiate between CH, CHz, and CHs signals.

e 2D NMR Acquisition:
o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)
proton-carbon correlations, which is critical for assigning quaternary carbons and
connecting different spin systems.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 1,6-Dihydrocarvone displays characteristic signals for its aliphatic
and olefinic protons. The following table summarizes the assigned chemical shifts (d) in ppm,
multiplicities, and coupling constants (J) in Hz.
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-9a 474 s

H-9b 4.72 s

H-2 2.50 m

H-5 2.35 m

H-3a 2.25 m

H-6a 2.15 m

H-3b 2.05 m

H-4a 1.95 m

H-10 1.75 s

H-4b 1.65 m

H-6b 1.50 m

H-7 1.05 d 6.5

Note: Assignments are based on a combination of 1D and 2D NMR data interpretation. The
exact chemical shifts and coupling constants can vary slightly depending on the solvent and
spectrometer frequency.

Key Observations:

e The two singlets at 4.74 and 4.72 ppm are characteristic of the exocyclic methylene protons
(H-9).

e The doublet at 1.05 ppm corresponds to the methyl group at C-7, which is coupled to the
methine proton at C-2.

e The remaining signals in the aliphatic region (1.50-2.50 ppm) represent the diastereotopic
methylene and methine protons of the cyclohexanone ring, exhibiting complex overlapping
multiplets.
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13C NMR Spectral Data and Interpretation

The 3C NMR spectrum provides a count of the unique carbon environments in the molecule.
The assignments are confirmed using DEPT-135 and 2D NMR data.[1]

Carbon Chemical Shift (6, ppm) DEPT-135

C-1 212.2 Quaternary (C)
C-8 147.6 Quaternary (C)
C-9 109.6 Methylene (CHz)
C-2 47.1 Methine (CH)
C-5 46.9 Methine (CH)
C-6 44.7 Methylene (CH-2)
C-3 35.0 Methylene (CH2)
C-4 30.8 Methylene (CH-2)
C-10 20.5 Methyl (CHs)
C-7 14.4 Methyl (CHs)

Key Observations:
e The downfield signal at 212.2 ppm is characteristic of a ketone carbonyl carbon (C-1).

e The signals at 147.6 and 109.6 ppm correspond to the sp? hybridized carbons of the
isopropenyl group (C-8 and C-9).

e The DEPT-135 spectrum confirms the presence of two methyl groups, four methylene
groups, two methine groups, and two quaternary carbons.

2D NMR Analysis: Connecting the Pieces

e COSY: The COSY spectrum reveals the connectivity between adjacent protons. For
example, correlations are observed between H-2 and the protons on C-3 and C-7, and
between H-5 and the protons on C-4 and C-6.
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e HSQC: The HSQC spectrum directly links each proton to its attached carbon. This is
fundamental for assigning the protonated carbons.

« HMBC: The HMBC spectrum is crucial for establishing the overall carbon skeleton. Key
correlations include:

o The methyl protons H-7 show a correlation to the carbonyl carbon C-1 and the methine
carbon C-2.

o The olefinic protons H-9 show correlations to the quaternary carbon C-8 and the methine
carbon C-5.

o The methyl protons H-10 show correlations to C-8 and C-5.

HMBC Correlation Diagram
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Caption: Key HMBC correlations for structural assignment of 1,6-Dihydrocarvone.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of 1,6-Dihydrocarvone is characterized by absorptions
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corresponding to its carbonyl and alkene moieties.

Experimental Protocol: IR Data Acquisition

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol.

e Background Scan: Record a background spectrum of the empty ATR accessory to account
for atmospheric CO2 and H20 absorptions.

o Sample Application: Place a small drop of neat 1,6-Dihydrocarvone directly onto the ATR
crystal.

e Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at
a resolution of 4 cm~1.

IR Spectral Data and Interpretation

Wavenumber (cm~?) Intensity Assignment

3080 Medium =C-H stretch (vinyl)
2960-2850 Strong C-H stretch (aliphatic)
1710 Strong, Sharp C=0 stretch (ketone)
1645 Medium C=C stretch (alkene)
1450 Medium C-H bend (aliphatic)

=C-H bend (out-of-plane,
890 Strong o
vinylidene)

Key Observations:

e The strong, sharp absorption at 1710 cm~1 is highly characteristic of a saturated six-
membered ring ketone.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1202640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e The presence of the isopropenyl group is confirmed by the =C-H stretching vibration at 3080
cm~1, the C=C stretching at 1645 cm~1, and the strong out-of-plane =C-H bending at 890

cm™i,

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

o Sample Preparation: Prepare a dilute solution of 1,6-Dihydrocarvone in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g.,
DB-5ms). Use a temperature program that allows for good separation of the analyte from
any impurities.

o MS Detection: The eluent from the GC is directed into the ion source of the mass
spectrometer.

o lonization: Electron lonization (EI) at 70 eV is typically used.

o Analysis: A quadrupole or ion trap mass analyzer separates the resulting ions based on
their mass-to-charge ratio (m/z).

MS Spectral Data and Interpretation

The mass spectrum of 1,6-Dihydrocarvone shows a molecular ion peak and several
characteristic fragment ions.
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miz Relative Intensity Proposed Fragment
152 Moderate [M]* (Molecular lon)
137 Low [M - CHs]*
) [M - CsHe]™ (McLafferty
110 High
rearrangement)
95 High [M - CsHs - CH3]*
Retro-Diels-Alder
82 Moderate )
fragmentation
67 High

Key Fragmentation Pathways:

e Molecular lon: The peak at m/z 152 corresponds to the molecular weight of 1,6-
Dihydrocarvone (C10H160).

o McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer
of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
This results in the loss of propene (CsHs, 42 Da), leading to a prominent ion at m/z 110.

o Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss
of various alkyl radicals.

o Retro-Diels-Alder Reaction: The cyclohexanone ring can undergo a retro-Diels-Alder
fragmentation, leading to characteristic ions.

Proposed Fragmentation Scheme
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Caption: Proposed major fragmentation pathways for 1,6-Dihydrocarvone in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS provides a definitive spectroscopic profile of
1,6-Dihydrocarvone. The comprehensive assignment of its *H and *3C NMR spectra,
facilitated by 2D correlation experiments, confirms the connectivity and stereochemistry of the
molecule. The characteristic absorptions in the IR spectrum validate the presence of the key
functional groups, while the fragmentation pattern in the mass spectrum is consistent with the
proposed structure and provides further confirmation of its molecular formula. This guide
serves as an authoritative reference for the spectroscopic analysis of 1,6-Dihydrocarvone,
enabling researchers to confidently identify and characterize this important monoterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1202640#spectroscopic-data-of-1-6-dihydrocarvone-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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